molecular formula C17H18N4O8S B2613059 N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-16-5

N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2613059
CAS No.: 868982-16-5
M. Wt: 438.41
InChI Key: JAFAFXGFWXEKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that features a furan ring, an oxazolidine ring, and a nitrophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized by reacting an amino alcohol with an aldehyde or ketone under acidic conditions.

    Introduction of the Nitrophenyl Sulfonyl Group: This step involves the sulfonylation of the oxazolidine intermediate using 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the sulfonylated oxazolidine.

    Formation of the Oxalamide: Finally, the oxalamide moiety is formed by reacting the intermediate with oxalyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.

Biology

This compound may be explored for its potential biological activities. The presence of the nitrophenyl sulfonyl group suggests it could act as an enzyme inhibitor or interact with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The nitrophenyl sulfonyl group could play a crucial role in binding to the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    N1-(furan-2-ylmethyl)-N2-(oxazolidin-2-yl)methyl)oxalamide: Lacks the nitrophenyl sulfonyl group.

    N1-(furan-2-ylmethyl)-N2-((3-((phenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide: Has a phenyl sulfonyl group instead of a nitrophenyl sulfonyl group.

Uniqueness

The presence of the nitrophenyl sulfonyl group in N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity and biological activity, potentially making it more effective in certain applications.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O8S/c22-16(18-10-13-2-1-8-28-13)17(23)19-11-15-20(7-9-29-15)30(26,27)14-5-3-12(4-6-14)21(24)25/h1-6,8,15H,7,9-11H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFAFXGFWXEKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.